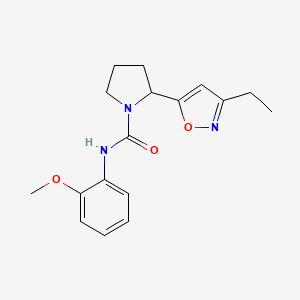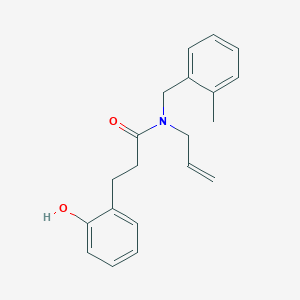
2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as A-84543, is a synthetic compound that belongs to the class of pyrrolidinecarboxamides. It was first synthesized in the early 1990s and has been extensively studied for its potential use in the treatment of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide is not fully understood, but it is thought to act as a selective agonist of the delta-opioid receptor. This receptor is primarily found in the central nervous system and is involved in the modulation of pain, anxiety, and addiction. Activation of the delta-opioid receptor by this compound results in the inhibition of neurotransmitter release, leading to analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of gene expression. In animal models, this compound has been shown to decrease pain sensitivity, reduce anxiety-like behavior, and decrease opioid self-administration. Additionally, this compound has been shown to have a low potential for abuse and dependence, making it an attractive candidate for the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity for the delta-opioid receptor, which allows for precise modulation of this receptor without affecting other opioid receptors. Additionally, this compound has been shown to have a low potential for abuse and dependence, making it a safer alternative to other opioid agonists. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer and study.
Orientations Futures
There are a number of future directions for research on 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide, including the development of more potent and selective analogs, the investigation of its effects on other neurological disorders, and the exploration of its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide involves the reaction of 2-(3-ethyl-5-isoxazolyl)acetonitrile with 2-methoxyphenylmagnesium bromide, followed by the addition of 1-pyrrolidinecarboxylic acid chloride. The resulting compound is then purified by column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide has been studied for its potential use in the treatment of various neurological disorders, including pain, anxiety, and addiction. It has been shown to have potent analgesic effects in animal models of acute and chronic pain, as well as anxiolytic effects in models of anxiety. Additionally, this compound has been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce opioid withdrawal symptoms and decrease opioid self-administration in animal models.
Propriétés
IUPAC Name |
2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-12-11-16(23-19-12)14-8-6-10-20(14)17(21)18-13-7-4-5-9-15(13)22-2/h4-5,7,9,11,14H,3,6,8,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSMVTKSEFKMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C2CCCN2C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amino]methyl}-3-methoxyphenol](/img/structure/B5906785.png)
![2-[2-methyl-3-({[1-(4-methylpyridin-2-yl)propyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5906792.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amine](/img/structure/B5906802.png)
![N-cyclopentyl-4-[4-(ethylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B5906804.png)
amino](4-methoxy-3,5-dimethylphenyl)acetic acid](/img/structure/B5906812.png)
![methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate](/img/structure/B5906816.png)
![2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5906821.png)
![N-[(3,5-dichloropyridin-4-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B5906822.png)


![(2-furylmethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}(2-morpholin-4-ylethyl)amine](/img/structure/B5906849.png)
![3,6-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine](/img/structure/B5906852.png)
![N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B5906863.png)

